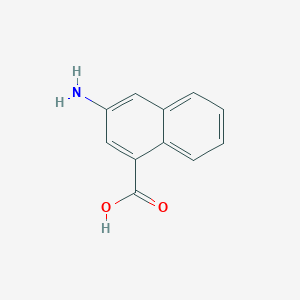

3-Amino-1-naphthoic acid

Description

The exact mass of the compound 3-aminonaphthalene-1-carboxylic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-aminonaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIPRQTYMJYGRER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90297503 | |

| Record name | 3-aminonaphthalene-1-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90297503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32018-86-3 | |

| Record name | 3-aminonaphthalene-1-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90297503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminonaphthalene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Amino-1-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3-Amino-1-naphthoic acid (CAS No: 32018-86-3). While experimental data for this specific isomer is limited in publicly accessible literature, this document compiles available data and presents information on closely related isomers for comparative purposes. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering insights into its physicochemical characteristics, spectral properties, and potential biological significance. All quantitative data is summarized in structured tables, and representative experimental methodologies are detailed.

Introduction

This compound is an aromatic amino acid derivative of naphthalene. Its structure, featuring both an amino group and a carboxylic acid group on the naphthalene ring, suggests a wide range of potential applications in medicinal chemistry, materials science, and as a synthetic intermediate. The positions of the functional groups are critical in determining the molecule's chemical reactivity, physical properties, and biological activity. Due to the relative scarcity of specific experimental data for the this compound isomer, this guide also includes data for the more extensively studied 3-Amino-2-naphthoic acid for contextual understanding.

Physicochemical Properties

The physicochemical properties of this compound are fundamental to its handling, formulation, and behavior in various chemical and biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 32018-86-3 | [1] |

| Molecular Formula | C₁₁H₉NO₂ | [2][3] |

| Molecular Weight | 187.19 g/mol | [2][3] |

| Boiling Point (calculated) | 456.1 ± 28.0 °C at 760 mmHg | [3] |

| Density (calculated) | 1.4 ± 0.1 g/cm³ | [3] |

| pKa₁ | 2.61 | Guidechem |

| pKa₂ | 4.39 | Guidechem |

Solubility

Qualitative descriptions suggest that aminonaphthoic acids are generally more soluble in organic solvents like ethanol, acetone, and methanol than in water.[6] The solubility is also influenced by pH, with increased solubility expected at pH values above the pKa of the carboxylic acid and below the pKa of the amino group, due to the formation of the carboxylate and ammonium ions, respectively.

Spectral Data

Detailed experimental spectral data for this compound is not widely published. The following sections provide general expectations for the spectral characteristics of this class of compounds, with comparative data from related structures where available.

¹H and ¹³C NMR Spectroscopy

The NMR spectra of this compound would be characterized by signals in the aromatic region for the naphthalene ring protons and carbons. The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group.

-

¹H NMR: Aromatic protons would likely appear as multiplets in the range of 7.0-8.5 ppm. The protons of the amino group and the carboxylic acid group would appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.

-

¹³C NMR: The carbon atoms of the naphthalene ring would resonate between 110 and 150 ppm. The carbonyl carbon of the carboxylic acid would appear significantly downfield, typically in the range of 165-185 ppm.[7][8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the amine and carboxylic acid functional groups.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |

| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) | Very broad due to hydrogen bonding.[9][10] |

| N-H Stretch (Amine) | 3500-3300 (medium) | Primary amines typically show two bands.[11] |

| C=O Stretch (Carboxylic Acid) | 1760-1690 (strong) | Position can be affected by conjugation and hydrogen bonding.[9][10] |

| C-O Stretch (Carboxylic Acid) | 1320-1210 (strong) | |

| Aromatic C=C Bending | 1700 - 1500 (medium) | |

| Aromatic C-H Bending | 860 - 680 (strong) |

For comparison, an IR spectrum for the parent 1-Naphthoic acid is available in the NIST WebBook.

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent like ethanol is expected to exhibit strong absorption in the UV region due to π-π* transitions of the naphthalene ring system. The presence of the amino and carboxyl groups will influence the position and intensity of the absorption maxima. Aromatic carboxylic acids typically show absorption maxima below 300 nm.[12]

Experimental Protocols

Representative Synthesis of an Aminonaphthoic Acid

A general method for the preparation of aromatic carboxylic acids is through the oxidation of the corresponding alkylarenes. For instance, 2,3-naphthalenedicarboxylic acid can be synthesized from 2,3-dimethylnaphthalene.[13] A plausible synthetic route to an aminonaphthoic acid could involve the reduction of a corresponding nitro-naphthoic acid.

Example Synthesis: Reduction of a Nitro-Aromatic Carboxylic Acid

-

Dissolution: Dissolve the starting nitro-naphthoic acid in a suitable solvent such as ethanol or acetic acid.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, 10% Palladium on carbon.

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

-

Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: Purify the resulting crude amino-naphthoic acid by recrystallization from an appropriate solvent system.

Workflow for a Representative Synthesis

A representative workflow for the synthesis of an aminonaphthoic acid.

Representative HPLC Analysis Method

High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of aromatic carboxylic acids. A reverse-phase method would be suitable for this compound.

Example HPLC Method Parameters

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength corresponding to an absorption maximum of the compound (e.g., 254 nm or a wavelength determined from a UV-Vis spectrum).

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Workflow for HPLC Analysis

A typical workflow for the HPLC analysis of an aromatic carboxylic acid.

Biological Activity and Signaling Pathways

There is a lack of specific studies on the biological activity and signaling pathway involvement of this compound in the reviewed literature. However, as an aromatic amino acid derivative, it may be investigated for a variety of biological effects. For instance, derivatives of the isomeric 3-Amino-2-naphthoic acid have been synthesized and evaluated as allosteric enhancers of the A1 adenosine receptor.[14]

Hypothetical Signaling Pathway Involvement

Given its structure as an amino acid analog, this compound could potentially interact with pathways regulated by natural amino acids. Aromatic amino acids are precursors to a wide range of biologically active molecules and are involved in numerous signaling pathways.

A hypothetical cellular uptake and activity pathway for this compound.

Conclusion

This compound is a molecule with potential for further investigation in various scientific fields. This guide has consolidated the currently available chemical property data. A significant finding is the prevalence of data for the 3-amino-2-naphthoic acid isomer, highlighting a gap in the literature for the this compound isomer. The provided experimental protocols are representative examples and would require optimization for this specific compound. Future research should focus on determining the experimental physical properties, acquiring detailed spectral data, and exploring the biological activities of this compound to fully elucidate its potential.

References

- 1. 3-aminonaphthalene-1-carboxylic Acid | C11H9NO2 | CID 272138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Aminonaphthalene-1-carboxylic acid | 32018-86-3 | HBA01886 [biosynth.com]

- 3. This compound | CAS#:32018-86-3 | Chemsrc [chemsrc.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. chembk.com [chembk.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. IR Absorption Table [webspectra.chem.ucla.edu]

- 12. researchgate.net [researchgate.net]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Synthesis and biological effects of novel 2-amino-3-naphthoylthiophenes as allosteric enhancers of the A1 adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 3-Amino-1-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 3-Amino-1-naphthoic acid (CAS No: 32018-86-3), a key intermediate in various synthetic applications. This document collates quantitative data on its physicochemical parameters, details the experimental methodologies for their determination, and presents logical workflows for these analytical procedures. The information herein is intended to support research, development, and quality control activities where this compound is utilized.

Quantitative Physical Properties

The known physical and chemical properties of this compound are summarized in the table below. These values are critical for predicting the compound's behavior in various solvents and under different experimental conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₉NO₂ | [1][2] |

| Molecular Weight | 187.198 g/mol | [1] |

| Melting Point | 179 °C | [3] |

| Boiling Point (Predicted) | 456.1 ± 28.0 °C | [3] |

| Density (Predicted) | 1.352 ± 0.06 g/cm³ | [3] |

| pKa₁ (Carboxylic Acid) | 2.61 (at 25 °C) | [1][3] |

| pKa₂ (Amine) | 4.39 (at 25 °C) | [1][3] |

| Storage Conditions | Inert atmosphere, room temperature, protected from light. | [3] |

Experimental Protocols

Detailed methodologies for the determination of the key physical properties of this compound are provided below. These protocols are based on established analytical techniques.

Determination of Melting Point

The melting point of this compound can be determined using the capillary method with a melting point apparatus.[4][5][6]

-

Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes (sealed at one end), thermometer, mortar and pestle.

-

Procedure:

-

A small sample of dry this compound is finely powdered using a mortar and pestle.

-

The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid into the closed end, achieving a sample height of 1-2 mm.[6]

-

The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (179 °C).

-

The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

The temperature at which the first liquid appears (T₁) and the temperature at which the entire sample is molten (T₂) are recorded. The melting point is reported as the range T₁-T₂. For a pure compound, this range should be narrow.

-

Determination of Solubility

A qualitative solubility profile of this compound can be established by testing its solubility in a range of solvents.

-

Apparatus: Small test tubes, spatula, vortex mixer (optional), a selection of solvents (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, ethanol, acetone, DMSO).

-

Procedure:

-

Approximately 10 mg of this compound is placed into a small test tube.

-

0.5 mL of the selected solvent is added to the test tube.

-

The mixture is agitated vigorously for 1-2 minutes.

-

The sample is observed to determine if it has completely dissolved. If not, the mixture can be gently warmed to assess solubility at elevated temperatures.

-

The compound is classified as soluble, partially soluble, or insoluble in the tested solvent. Due to its amphoteric nature, with both a carboxylic acid and an amino group, its solubility is expected to be pH-dependent.

-

Determination of pKa by Potentiometric Titration

The acid dissociation constants (pKa values) of this compound can be determined by potentiometric titration.

-

Apparatus: pH meter with a combination electrode, burette, beaker, magnetic stirrer, and stir bar.

-

Reagents: Standardized solution of a strong base (e.g., 0.1 M NaOH), a suitable solvent in which the compound is soluble (e.g., a water/ethanol mixture).

-

Procedure:

-

A precisely weighed amount of this compound is dissolved in a known volume of the chosen solvent system in a beaker.

-

A magnetic stir bar is added, and the beaker is placed on a magnetic stirrer.

-

The pH electrode is immersed in the solution, ensuring the bulb is fully covered.

-

The initial pH of the solution is recorded.

-

The solution is titrated with the standardized NaOH solution, adding small increments (e.g., 0.1-0.2 mL) of the titrant at a time.

-

The pH is recorded after each addition, allowing the reading to stabilize.

-

The titration is continued past the equivalence points.

-

A titration curve is generated by plotting pH versus the volume of NaOH added.

-

The pKa values are determined from the pH at the half-equivalence points on the titration curve.

-

Spectral Analysis

NMR spectroscopy is used to elucidate the carbon-hydrogen framework of the molecule.

-

Apparatus: NMR spectrometer.

-

Procedure:

-

Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[4]

-

The sample is placed in the NMR spectrometer.

-

¹H NMR and ¹³C NMR spectra are acquired.[4] Additional experiments like DEPT can be performed to aid in structure confirmation.[4]

-

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Apparatus: FTIR spectrometer.

-

Procedure:

-

A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet, or the spectrum is acquired using an Attenuated Total Reflectance (ATR) accessory.

-

A background spectrum of the empty sample holder or ATR crystal is recorded.

-

The sample spectrum is then recorded. The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups (e.g., N-H, C=O, O-H, C=C aromatic).

-

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated system.

-

Apparatus: UV-Vis spectrophotometer.

-

Procedure:

-

A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol).

-

The spectrophotometer is blanked using the pure solvent.

-

The absorbance of the sample solution is measured over a range of wavelengths (typically 200-400 nm).

-

The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflows for determining the physical properties of this compound.

References

An In-depth Technical Guide to 3-Amino-1-naphthoic acid (CAS: 32018-86-3)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, in-depth technical information and experimental data specifically for 3-Amino-1-naphthoic acid (CAS: 32018-86-3) are limited. Much of the detailed research in this chemical family has focused on its isomer, 3-Amino-2-naphthoic acid. This guide provides all available data for this compound and, for illustrative purposes, includes comparative data and experimental protocols for the more extensively studied 3-Amino-2-naphthoic acid to provide a broader context for the aminonaphthoic acid scaffold.

Core Compound Properties

This compound is an aromatic amino acid derivative of naphthalene. Its structure, featuring both an amino group and a carboxylic acid group on the naphthalene core, makes it a potentially versatile building block in organic synthesis and medicinal chemistry.

Chemical and Physical Data

The following tables summarize the known quantitative data for this compound.

| Identifier | Value |

| CAS Number | 32018-86-3 |

| Molecular Formula | C₁₁H₉NO₂ |

| Molecular Weight | 187.19 g/mol |

| IUPAC Name | 3-aminonaphthalene-1-carboxylic acid |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(C=C2C(=O)O)N |

| InChI Key | YIPRQTYMJYGRER-UHFFFAOYSA-N |

| Physical Property | Value | Source |

| Density | 1.4±0.1 g/cm³ | ChemSrc[1] |

| Boiling Point | 456.1±28.0 °C at 760 mmHg | ChemSrc[1] |

| Flash Point | 229.6±24.0 °C | ChemSrc[1] |

| pKa₁ | 2.61 | Guidechem[2] |

| pKa₂ | 4.39 (at 25°C) | Guidechem[2] |

Spectroscopic Data Summary

| Spectroscopy Type | Key Data for 3-Amino-2-naphthoic acid (CAS: 5959-52-4) |

| ¹H NMR | Available from SpectraBase. |

| ¹³C NMR | Available from SpectraBase. |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 187; 2nd Highest: 169; 3rd Highest: 142. |

| FTIR | Technique: KBr WAFER. Spectrum available from SpectraBase. |

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol for this compound is not available in the searched literature. However, a common precursor for its synthesis is likely 3-Nitro-1-naphthoic acid, which can be reduced to the desired amino compound. The general workflow for such a transformation is depicted below.

Caption: General workflow for the synthesis of this compound.

Representative Experimental Protocol: Synthesis of 3-Amino-2-naphthoic Acid

The following protocol for the synthesis of the isomer 3-Amino-2-naphthoic acid from 3-hydroxy-2-naphthoic acid is provided as a detailed example of a synthetic method for an aminonaphthoic acid. This method utilizes a high-pressure amination reaction.

Materials:

-

3-hydroxy-2-naphthoic acid (30g)

-

Anhydrous zinc chloride (14g)

-

Ammonia (25-28%, 110mL)

-

Concentrated hydrochloric acid

-

Absolute ethanol

Equipment:

-

High-pressure reactor with mechanical stirring

-

500 mL three-necked flask

-

Heating mantle

-

Reflux condenser

-

Filtration apparatus

-

Drying oven

Procedure:

-

Charge the high-pressure reactor with 30g of 3-hydroxy-2-naphthoic acid, 14g of anhydrous zinc chloride, and 110mL of 25-28% ammonia.

-

Set the mechanical stirring speed to 700 r/min.

-

Over 3 hours, raise the temperature from room temperature to 195°C. The pressure will reach approximately 1.38-2.75 MPa.

-

Maintain these conditions for 72 hours.

-

Allow the reactor to cool to room temperature naturally while stirring.

-

Transfer the entire contents of the reactor to a 500 mL three-necked flask. Rinse the reactor twice with 35 mL of hot water and add the washings to the flask.

-

Slowly add 103 mL of concentrated hydrochloric acid to the flask over 1 hour.

-

Filter the mixture while hot, retaining the filtrate.

-

Return the filter cake to the flask, add 90 mL of water and 5.5 mL of concentrated hydrochloric acid, and reflux for 1 hour.

-

Filter the hot mixture and combine the filtrate with the previously collected filtrate. Repeat this washing and filtration step until no significant solid remains in the filter cake.

-

Cool the combined filtrate in a refrigerator overnight to precipitate the crude product.

-

Collect the resulting yellow solid by suction filtration and dry in an oven at 50°C for 3-5 days. This should yield approximately 24g of crude 3-amino-2-naphthoic acid.

-

Recrystallize the crude product from absolute ethanol (using a ratio of 100 mL ethanol per 10g of crude product) to yield purified, yellowish-green crystals of 3-amino-2-naphthoic acid.

Applications in Research and Drug Development

While specific applications for this compound are not well-documented, it is described as a useful intermediate in the synthesis of model compound skeletons.[3] The aminonaphthoic acid scaffold, in general, has potential in several areas of drug discovery and materials science.

Potential as a Pharmacophore Scaffold

The rigid naphthalene core combined with the reactive amino and carboxylic acid functional groups makes this molecule a candidate for library synthesis in drug discovery programs. These functional groups allow for the straightforward introduction of diversity elements. The naphthoic acid substructure has been implicated in DNA binding, potentially through intercalation, which is a mechanism of action for some anticancer agents like Kedarcidin.[4]

Use in Chemical Biology and as a Building Block

Derivatives of aminonaphthoic acids are utilized in various chemical applications:

-

Peptide Synthesis: Fmoc-protected versions of aminonaphthoic acids can be used as non-canonical amino acids in peptide synthesis to create peptidomimetics with constrained conformations.

-

Fluorescent Probes: The naphthalene moiety is inherently fluorescent, suggesting that derivatives could be developed as fluorescent probes for biological imaging.

-

Dye and Pigment Manufacturing: The related 3-Amino-2-naphthoic acid is a known precursor in the manufacturing of azo dyes and pigments.

The following diagram illustrates a hypothetical workflow for utilizing an aminonaphthoic acid as a building block in the development of a screening library for drug discovery.

Caption: Hypothetical workflow for drug discovery using a naphthoic acid scaffold.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature detailing the biological activity or any associated signaling pathways for this compound. Research on derivatives of the related 3-amino-2-naphthoic acid has shown moderate inhibitory activity against the growth of Malme-3M (melanoma) cells, suggesting potential for anticancer research.[5] However, no mechanistic or pathway analysis was provided.

Conclusion and Future Directions

This compound, CAS 32018-86-3, represents an under-investigated chemical entity. While its basic physicochemical properties are known, a significant gap exists in the public domain regarding its detailed synthesis, spectroscopic characterization, and biological applications. The available information suggests its potential as a synthetic intermediate. Future research should focus on developing and publishing a robust synthetic protocol, fully characterizing the compound using modern spectroscopic techniques (NMR, IR, MS), and exploring its biological activities. Given the activities of related aminonaphthoic acid derivatives, initial screening in areas such as oncology and as a scaffold for novel antibiotics could be promising avenues for investigation.

References

- 1. 3-Aminonaphthalene-1-carboxylic acid | 32018-86-3 | HBA01886 [biosynth.com]

- 2. 32018-86-3|this compound|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. Kedarcidin - Wikipedia [en.wikipedia.org]

- 5. US2111756A - Manufacture of naphthostyril and 8-amino-1-naphthoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 3-Amino-1-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways to 3-Amino-1-naphthoic acid, a valuable building block in medicinal chemistry and materials science. This document details the core chemical transformations, provides experimentally derived protocols, and presents quantitative data to support researchers in the successful synthesis of this compound.

Introduction

This compound is a bifunctional naphthalene derivative incorporating both a carboxylic acid and an amino group. This unique substitution pattern makes it a crucial intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals and functional materials. The strategic placement of the amino and carboxylic acid moieties on the naphthalene scaffold allows for diverse chemical modifications, enabling the construction of intricate molecular architectures. This guide focuses on the most prevalent and practical synthetic route, proceeding through the nitration of 1-naphthoic acid followed by the reduction of the resulting nitro intermediate.

Core Synthetic Pathway: A Two-Step Approach

The most widely adopted and reliable synthesis of this compound involves a two-step reaction sequence starting from commercially available 1-naphthoic acid. This pathway is summarized below:

-

Electrophilic Nitration: The initial step involves the regioselective nitration of 1-naphthoic acid to yield 3-Nitro-1-naphthoic acid. This reaction is a classic example of electrophilic aromatic substitution on a naphthalene ring system.

-

Reduction of the Nitro Group: The intermediate, 3-Nitro-1-naphthoic acid, is then subjected to a reduction reaction to convert the nitro group into a primary amine, affording the final product, this compound.

This two-step approach is advantageous due to the accessibility of the starting material and the generally high efficiency of each transformation.

An In-Depth Technical Guide to 3-Amino-1-naphthoic Acid

Abstract: 3-Amino-1-naphthoic acid (CAS: 32018-86-3) is a bifunctional organic compound featuring a naphthalene core substituted with both an amine and a carboxylic acid group. This unique structure makes it a valuable building block and intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and potential applications, tailored for researchers, chemists, and professionals in drug development and materials science. While specific experimental data for this isomer is limited in public literature, this document compiles available information and extrapolates expected characteristics and methodologies based on related compounds.

Molecular Structure and Physicochemical Properties

This compound is an aromatic compound derived from naphthalene. The structure consists of a naphthalene bicyclic system with an amino group (-NH₂) at the C3 position and a carboxylic acid group (-COOH) at the C1 position. The presence of both an acidic (carboxyl) and a basic (amino) group allows it to form zwitterions and participate in a wide range of chemical reactions.

Quantitative Physicochemical Data

A summary of the key identifying and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 32018-86-3 | [1] |

| Molecular Formula | C₁₁H₉NO₂ | [1][2] |

| Molecular Weight | 187.198 g/mol | [1] |

| IUPAC Name | 3-aminonaphthalene-1-carboxylic acid | |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(C=C2C(=O)O)N | [1] |

| InChIKey | YIPRQTYMJYGRER-UHFFFAOYSA-N | [1][2] |

| pKa (at 25°C) | pK₁: 2.61; pK₂: 4.39 | [1] |

| Melting Point | 179 °C | [3] |

| Boiling Point | 456.1±28.0 °C (Predicted) | [3] |

Spectroscopic Characterization

Detailed, experimentally-derived spectra for this compound are not widely published. However, based on its molecular structure, the following spectroscopic signatures can be predicted:

-

¹H NMR: The spectrum would show distinct signals for the aromatic protons on the naphthalene ring, with chemical shifts and coupling patterns determined by their positions relative to the electron-donating amino group and the electron-withdrawing carboxylic acid group. A broad singlet corresponding to the amine (-NH₂) protons and another for the carboxylic acid (-COOH) proton would also be expected, with the latter appearing significantly downfield.

-

¹³C NMR: The spectrum would display 11 unique carbon signals. The signal for the carboxylic acid carbon would be the most downfield (typically >165 ppm). The carbons attached to the amino group would be shifted upfield compared to unsubstituted naphthalene, while the carbon attached to the carboxyl group would be shifted downfield.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹), overlapping with N-H stretches from the amine group (approx. 3300-3500 cm⁻¹). A sharp C=O stretch from the carboxylic acid would be prominent around 1700 cm⁻¹.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 187, corresponding to the molecular weight of the compound.

Synthesis and Manufacturing

The primary route for synthesizing this compound typically involves the chemical reduction of its nitro precursor, 3-nitro-1-naphthoic acid.

Logical Synthesis Pathway

The conversion of the nitro group to an amine is a standard transformation in organic synthesis. Common reagents for this reduction include metals in acidic media (like tin(II) chloride in HCl) or catalytic hydrogenation (H₂ gas with a palladium-on-carbon catalyst).

Logical workflow for the synthesis of this compound.

Generalized Experimental Protocol

While a specific protocol for this compound is not available, a detailed synthesis for the related isomer, 3-amino-2-naphthoic acid, provides a representative workflow for this class of compounds. The following is a generalized procedure adapted from known methods for synthesizing aminonaphthoic acids.

Generalized experimental workflow for aminonaphthoic acid synthesis.

Methodology:

-

Reaction Setup: The nitro-precursor (3-nitro-1-naphthoic acid) is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) in a reaction vessel equipped with a condenser.

-

Reduction: The reducing agent is added. If using catalytic hydrogenation, the vessel is purged with nitrogen, the Pd/C catalyst is added, and the atmosphere is replaced with hydrogen gas. The mixture is stirred vigorously at a set temperature and pressure until the reaction is complete (monitored by TLC or LC-MS).

-

Filtration: If a solid catalyst was used, the reaction mixture is filtered (e.g., through Celite) to remove it.

-

Workup: The solvent is removed under reduced pressure. The residue is redissolved in an appropriate solvent and washed with water or a mild basic solution to remove inorganic byproducts.

-

Isolation: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated to yield the crude this compound.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product with high purity.

Biological Activity and Potential Applications

Direct research on the biological activity of this compound is sparse. However, the broader class of aminonaphthoic acids and their derivatives are recognized for their utility in medicinal chemistry and materials science.

-

Pharmaceutical Intermediate: The dual functionality of the molecule makes it an ideal scaffold for building more complex pharmaceutical agents. The amino group can be acylated, alkylated, or used to form heterocyclic rings, while the carboxylic acid can be converted to esters, amides, or other derivatives. Naphthoquinone amino acid derivatives have been investigated as potential proteasome inhibitors for anticancer applications.[4]

-

Dye and Pigment Synthesis: Aromatic amines are key components in the synthesis of azo dyes. The amino group on the naphthalene ring can be diazotized and coupled with other aromatic compounds to produce a wide range of colors.

-

Antimicrobial and Anticancer Research: Studies on related isomers and derivatives have shown promising biological activity. For example, new derivatives produced from 3-amino-2-naphthoic acid have demonstrated moderate growth inhibition of Malme-3M cancer cells.[5] Other amino-naphthol derivatives have shown potent antibacterial activity, including against multi-drug resistant (MDR) strains.[6] These findings suggest that this compound is a promising starting point for developing novel therapeutic agents.

Potential application areas for this compound derivatives.

Safety and Handling

No specific GHS hazard classification data is available for this compound.[1] However, based on the data for the closely related isomer 3-amino-2-naphthoic acid, the compound should be handled with care. It may be harmful if swallowed and can cause skin, eye, and respiratory irritation. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. If working with the fine powder, a dust mask or respirator is recommended to avoid inhalation.

Conclusion

This compound is a versatile chemical intermediate with significant potential for applications in drug discovery, materials science, and the synthesis of fine chemicals. While detailed experimental and biological data for this specific isomer are not yet widely available, its structural features and the known activities of related compounds mark it as a valuable target for further research and development. The synthetic routes are well-established, allowing for its accessible incorporation into larger, more functional molecules.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound [stenutz.eu]

- 3. This compound CAS#: 32018-86-3 [m.chemicalbook.com]

- 4. Naphthoquinone amino acid derivatives, synthesis and biological activity as proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New amino-naphthoic acid derivatives produced by biological transformation using the deep-sea-derived bacterium Serinicoccus marinus KDM482 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Amino-1-naphthoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1-naphthoic acid (CAS No: 32018-86-3) is a substituted naphthalene derivative with potential applications in medicinal chemistry and materials science.[1] A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and quality control in research and development settings. This technical guide provides a summary of predicted spectroscopic data for this compound, alongside established experimental protocols for the acquisition of such data. Due to the limited availability of public experimental spectra for this specific compound, this guide relies on predictive models and general methodologies for analogous compounds.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 32018-86-3 | [1] |

| Molecular Formula | C₁₁H₉NO₂ | [1] |

| Molecular Weight | 187.19 g/mol | [2] |

| Melting Point | 179 °C | [2] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are computationally generated and should be used as a reference for experimental verification.

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~12.5 | Singlet | 1H, -COOH |

| ~7.8-8.2 | Multiplet | Aromatic Protons |

| ~7.4-7.6 | Multiplet | Aromatic Protons |

| ~6.8-7.2 | Multiplet | Aromatic Protons |

| ~5.5 | Broad Singlet | 2H, -NH₂ |

Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~168 | -COOH |

| ~145 | C-NH₂ |

| ~135 | Quaternary C |

| ~130 | Quaternary C |

| ~128 | Aromatic CH |

| ~126 | Aromatic CH |

| ~125 | Aromatic CH |

| ~124 | Aromatic CH |

| ~120 | Quaternary C |

| ~115 | Aromatic CH |

| ~110 | Aromatic CH |

Predicted Mass Spectrometry Data

| Parameter | Value |

| Molecular Ion [M]⁺ | m/z 187.06 |

| Key Fragment Ions | m/z 170 ([M-OH]⁺), m/z 142 ([M-COOH]⁺) |

Note: Fragmentation patterns in mass spectrometry for aromatic carboxylic acids often involve the loss of hydroxyl (-OH) and carboxyl (-COOH) groups.[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are general protocols and may require optimization based on the specific instrumentation and sample purity.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of the solid this compound is placed directly on the ATR crystal.

-

Data Acquisition:

-

The sample is brought into firm contact with the crystal using a pressure clamp.

-

The infrared spectrum is recorded over a range of 4000-400 cm⁻¹.

-

A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

-

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to functional groups such as O-H (carboxylic acid), N-H (amine), C=O (carbonyl), and aromatic C-H and C=C bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology (¹H and ¹³C NMR):

-

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

The solution is transferred to a 5 mm NMR tube.

-

-

Data Acquisition:

-

The NMR tube is placed in the spectrometer.

-

For ¹H NMR, a standard one-pulse experiment is typically used.

-

For ¹³C NMR, a proton-decoupled experiment is performed to obtain singlets for each unique carbon atom.

-

Key acquisition parameters (e.g., pulse width, acquisition time, relaxation delay) are optimized for the specific sample and spectrometer.

-

-

Data Analysis: The chemical shifts, multiplicities, and integration values of the peaks in the ¹H spectrum, and the chemical shifts in the ¹³C spectrum, are analyzed to assign the structure of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Data Acquisition:

-

The solution is introduced into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography system.

-

The mass spectrum is acquired in positive or negative ion mode over a relevant mass-to-charge (m/z) range.

-

-

Data Analysis: The spectrum is analyzed to identify the molecular ion peak and the m/z values of major fragment ions. This information is used to confirm the molecular weight and propose a fragmentation pathway.[3]

Visualizations

Caption: Experimental workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Amino-1-naphthoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 3-Amino-1-naphthoic acid. This document is intended for professionals in the fields of chemical research, drug development, and analytical chemistry who utilize NMR spectroscopy for the structural elucidation and characterization of organic molecules. This guide presents predicted quantitative NMR data, detailed experimental protocols for acquiring such spectra, and visualizations to aid in understanding the molecular structure and experimental workflows.

Introduction to this compound and its Spectroscopic Analysis

Predicted Quantitative NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on computational algorithms that model the magnetic environment of each nucleus. It is important to note that actual experimental values may vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 7.5 - 7.6 | s | - |

| H-4 | 7.9 - 8.0 | s | - |

| H-5 | 8.0 - 8.1 | d | 8.0 - 8.5 |

| H-6 | 7.4 - 7.5 | t | 7.5 - 8.0 |

| H-7 | 7.5 - 7.6 | t | 7.5 - 8.0 |

| H-8 | 8.8 - 8.9 | d | 8.0 - 8.5 |

| -NH₂ | 4.0 - 5.0 | br s | - |

| -COOH | 12.0 - 13.0 | br s | - |

s = singlet, d = doublet, t = triplet, br s = broad singlet

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 128 - 130 |

| C-2 | 120 - 122 |

| C-3 | 145 - 147 |

| C-4 | 115 - 117 |

| C-4a | 130 - 132 |

| C-5 | 125 - 127 |

| C-6 | 128 - 130 |

| C-7 | 126 - 128 |

| C-8 | 124 - 126 |

| C-8a | 133 - 135 |

| -COOH | 168 - 170 |

Experimental Protocols

The following section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-20 mg of this compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for amino acids and carboxylic acids due to its ability to dissolve polar compounds and exchange with labile protons, allowing for their observation. Other potential solvents include deuterated methanol (CD₃OD) or a mixture of deuterated chloroform (CDCl₃) and CD₃OD.

-

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Homogenization: Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution. Gentle warming may be applied if necessary to aid dissolution.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, for most modern spectrometers, referencing to the residual solvent peak is sufficient.

NMR Spectrometer Parameters

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer. These parameters may need to be optimized based on the specific instrument, sample concentration, and chosen solvent.

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 16 to 64, depending on the sample concentration.

-

Receiver Gain (RG): Set automatically by the instrument.

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds.

-

Spectral Width (SW): 0-16 ppm.

¹³C NMR Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans (NS): 1024 to 4096, or more, depending on the sample concentration.

-

Receiver Gain (RG): Set automatically by the instrument.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Spectral Width (SW): 0-220 ppm.

Visualizations

The following diagrams illustrate the chemical structure of this compound with atom numbering for NMR peak assignment and a general workflow for NMR analysis.

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

Caption: General workflow for NMR sample preparation and data analysis.

In-Depth Technical Guide: FT-IR Spectrum of 3-Amino-1-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectrum of 3-Amino-1-naphthoic acid. Due to the limited availability of experimental spectral data in public databases, this guide presents a theoretical, computationally-derived FT-IR spectrum. The vibrational frequencies and their assignments have been predicted using Density Functional Theory (DFT), a reliable method for simulating the infrared spectra of organic molecules. This guide also includes a detailed, standardized experimental protocol for acquiring an FT-IR spectrum of this compound and visual diagrams to illustrate key workflows.

Introduction to this compound

This compound is an organic compound containing a naphthalene core substituted with both an amino (-NH₂) and a carboxylic acid (-COOH) group. These functional groups, along with the aromatic ring system, give rise to a characteristic infrared spectrum that is invaluable for its identification and structural elucidation. FT-IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules, providing a unique "fingerprint" based on the absorption of infrared radiation by specific chemical bonds.

Predicted FT-IR Spectral Data

The following table summarizes the predicted vibrational frequencies and their corresponding functional group assignments for this compound. These values were theoretically determined and are presented to guide researchers in the analysis of experimental spectra.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

| 3450 - 3300 | Asymmetric and Symmetric Stretching | N-H stretch of the primary amine |

| 3300 - 2500 | Stretching (Broad) | O-H stretch of the carboxylic acid |

| 3100 - 3000 | Stretching | Aromatic C-H stretch |

| 1700 - 1650 | Stretching | C=O stretch of the carboxylic acid |

| 1640 - 1550 | Bending | N-H bend of the primary amine |

| 1600 - 1450 | Stretching | C=C stretch of the aromatic ring |

| 1440 - 1395 | Bending | O-H bend of the carboxylic acid |

| 1300 - 1200 | Stretching | C-N stretch of the aromatic amine |

| 1250 - 1000 | In-plane Bending | Aromatic C-H bend |

| 900 - 675 | Out-of-plane Bending | Aromatic C-H bend |

Experimental Protocols

This section outlines a standard procedure for obtaining the FT-IR spectrum of solid this compound using the potassium bromide (KBr) pellet technique.

Objective: To acquire a high-quality FT-IR transmission spectrum of this compound in the solid state.

Materials and Equipment:

-

This compound, analytical grade

-

FT-IR grade potassium bromide (KBr), spectroscopic grade

-

FT-IR spectrometer with a deuterated triglycine sulfate (DTGS) detector

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

Spatula

-

Infrared lamp (optional, for drying)

Procedure:

-

Sample Preparation:

-

Thoroughly dry the KBr powder under an infrared lamp or in a vacuum oven to remove any adsorbed water, which can interfere with the spectrum.

-

Weigh out approximately 1-2 mg of this compound and 100-200 mg of dry KBr.

-

Transfer the materials to the agate mortar.

-

Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The particle size should be small enough to minimize scattering of the infrared radiation.

-

-

Pellet Formation:

-

Assemble the pellet-forming die according to the manufacturer's instructions.

-

Transfer a portion of the KBr-sample mixture into the die.

-

Spread the powder evenly to ensure a uniform pellet thickness.

-

Place the die into the hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Close the sample compartment and allow the spectrometer to purge with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Collect a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000 - 400 cm⁻¹). A typical measurement involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the absorption maxima.

-

Visual Diagrams

The following diagrams illustrate the logical workflow for FT-IR analysis and the functional group regions in an infrared spectrum.

Caption: Workflow for FT-IR analysis of this compound.

Caption: Key regions of the infrared spectrum.

Spectroscopic Properties of 3-Amino-1-naphthoic Acid: A Review of Available Data

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the publicly available data regarding the specific UV-Vis absorption and emission spectra of 3-Amino-1-naphthoic acid. Despite its availability from commercial suppliers, detailed experimental studies characterizing its photophysical properties, including absorption maxima (λmax), molar absorptivity (ε), emission maxima (λem), and quantum yields (Φ) in various solvents, appear to be unpublished.

While a definitive technical guide with quantitative data and detailed experimental protocols for this compound cannot be constructed at this time, an analysis of related compounds provides a qualitative understanding of its likely spectroscopic behavior.

Theoretical Considerations and Expected Properties

This compound possesses a naphthalene core, a well-known chromophore, substituted with an electron-donating amino group (-NH₂) and an electron-withdrawing carboxylic acid group (-COOH). This "push-pull" electronic structure is a common motif in fluorescent molecules and often leads to interesting photophysical properties, including sensitivity to the local environment.

It is highly probable that this compound exhibits solvatochromism , a phenomenon where the absorption and emission spectra shift in response to the polarity of the solvent. In polar solvents, the excited state is generally more stabilized than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. Conversely, in nonpolar solvents, a blue-shift (hypsochromic shift) would be expected. The extent of these shifts would provide valuable information about the change in dipole moment upon excitation.

Inferred Experimental Workflow

While specific protocols for this compound are not available, a standard experimental workflow for characterizing the UV-Vis absorption and emission spectra of a similar compound would typically involve the following steps:

Caption: A generalized workflow for measuring the absorption and emission spectra of a fluorescent compound.

Signaling Pathways and Logical Relationships

The interaction of light with this compound and the subsequent photophysical processes can be conceptually illustrated. The process involves the absorption of a photon, leading to an excited state, which can then relax through radiative (fluorescence) or non-radiative pathways. The solvent environment plays a crucial role in modulating the energies of the ground and excited states.

Caption: A diagram illustrating the key photophysical processes and the influence of solvent polarity.

Conclusion for Researchers

For researchers, scientists, and drug development professionals interested in the specific photophysical properties of this compound, this represents an open area for investigation. A systematic study of its absorption and emission characteristics in a range of solvents with varying polarity, dielectric constant, and hydrogen bonding capabilities would be a valuable contribution to the field of fluorescent probes and materials science. Such a study would provide the necessary quantitative data to populate the tables and detailed protocols that are currently absent from the scientific literature. Until such research is conducted and published, any application of this compound that relies on its specific spectroscopic properties will require preliminary characterization by the end-user.

A Comprehensive Technical Guide to the Fluorescence Properties of 3-Amino-1-naphthoic Acid and Its Derivatives

This technical guide offers an in-depth exploration of the fluorescence characteristics of 3-Amino-1-naphthoic acid and its closely related derivatives. The information presented is curated for researchers, scientists, and professionals in the field of drug development who are interested in the application of this compound as a fluorescent probe. While specific photophysical data for this compound is limited in the available literature, this guide leverages data from its well-studied derivatives, particularly 3-amino-1,8-naphthalimides, to provide a comprehensive overview of its potential fluorescence behavior.

Core Fluorescence Characteristics

Derivatives of this compound, notably the 3-amino-1,8-naphthalimide family, are recognized for their pronounced and environmentally sensitive fluorescence. A key feature of these compounds is their solvatochromism, where the fluorescence emission spectrum is highly dependent on the polarity of the solvent.

Solvatochromism and Stokes Shift:

The fluorescence of 3-amino substituted naphthalimide derivatives exhibits significant positive solvatochromism. This means that as the polarity of the solvent increases, the emission wavelength undergoes a bathochromic (red) shift, moving towards longer wavelengths. For example, a derivative might fluoresce blue in a non-polar solvent like hexane (e.g., λem ≈ 429 nm) and shift to an orange-yellow emission in a polar solvent such as methanol (e.g., λem ≈ 564 nm)[1]. This phenomenon is accompanied by a large Stokes shift, which is the difference between the absorption and emission maxima.

Quantum Yield and Lifetime:

Data Presentation: Photophysical Properties of 3-Amino-1,8-Naphthalimide Derivatives

The following table summarizes the available quantitative data on the fluorescence properties of representative 3-amino-1,8-naphthalimide derivatives in various environments.

| Compound | Solvent/State | Excitation Maxima (λex, nm) | Emission Maxima (λem, nm) | Quantum Yield (ΦF) |

| 3-Amino-1,8-naphthalimide (3APNI) | Hexane | Not specified | 429 | Not specified |

| 3-Amino-1,8-naphthalimide (3APNI) | Methanol | Not specified | 564 | Decreases with polarity[1] |

| 3-Amino-1,8-naphthalimide (3APNI) | Solid State | Not specified | 575 | Lower than in solution[1] |

| 2-Amino-1,8-naphthalimide (2APNI) | Various Solvents | Not specified | 420-445 | 0.2-0.3[1] |

Experimental Protocols

While a specific protocol for this compound is not detailed in the literature, a general methodology for characterizing the fluorescence of such a compound is presented below.

3.1. Measurement of Fluorescence Spectra and Quantum Yield

This protocol outlines the standard procedure for determining the fluorescence excitation and emission spectra, as well as the fluorescence quantum yield of a compound using a comparative method.

-

Preparation of Solutions:

-

Prepare a stock solution of the sample (e.g., 1 mM) in a spectroscopic grade solvent.

-

Prepare a series of dilutions from the stock solution to obtain solutions with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

-

Prepare a solution of a suitable fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄) with a known quantum yield and an absorbance in the same range as the sample solutions.

-

-

Instrumentation and Measurement:

-

Use a calibrated spectrofluorometer.

-

Record the absorption spectra of all solutions using a UV-Vis spectrophotometer.

-

For fluorescence measurements, set the excitation and emission slit widths to an appropriate value (e.g., 5 nm).

-

Measure the fluorescence emission spectrum of the solvent blank.

-

Measure the fluorescence emission spectra of the sample and standard solutions at the same excitation wavelength.

-

-

Data Analysis:

-

Subtract the solvent blank spectrum from the sample and standard spectra.

-

Integrate the area under the corrected emission spectra for both the sample and the standard.

-

Calculate the fluorescence quantum yield (ΦF) of the sample using the following equation:

ΦF_sample = ΦF_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

Where:

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Visualizations

4.1. General Experimental Workflow for Fluorescence Analysis

Caption: A generalized workflow for the characterization of the fluorescence properties of a chemical compound.

4.2. Signaling Pathways

There is no information available in the searched literature regarding any signaling pathways in which this compound is involved.

References

An In-depth Technical Guide on the Solubility of 3-Amino-1-naphthoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Amino-1-naphthoic Acid and its Solubility

This compound is a chemical compound with the molecular formula C₁₁H₉NO₂. It belongs to the class of aminonaphthoic acids, which are derivatives of naphthoic acid containing an amino group. The solubility of a compound like this compound in organic solvents is a critical physicochemical property that influences its application in various fields, including organic synthesis, pharmaceutical sciences, and materials science. Understanding its solubility is essential for processes such as reaction optimization, purification, crystallization, and formulation development.

The solubility of amino acids and their derivatives in organic solvents is influenced by several factors:

-

Polarity of the Solvent and Solute: The principle of "like dissolves like" is paramount. The amino and carboxylic acid groups in this compound can engage in hydrogen bonding, suggesting that it will have higher solubility in polar organic solvents.

-

Temperature: Generally, the solubility of solids in liquids increases with temperature.

-

pH of the Solution: The protonation state of the amino and carboxylic acid groups can be altered by the pH, which in turn affects solubility.

-

Presence of Other Solutes: The presence of salts or other organic molecules can impact the solubility through various intermolecular interactions.

Quantitative Solubility Data

As previously mentioned, specific quantitative data on the solubility of this compound in a range of organic solvents is not currently available in the surveyed literature. Researchers are encouraged to perform their own experimental determinations to obtain this crucial data. The following table is provided as a template for recording experimentally determined solubility data.

Table 1: Template for Recording Mole Fraction Solubility (x) of this compound in Various Organic Solvents at Different Temperatures

| Temperature (K) | Solvent | Mole Fraction Solubility (x) |

| 298.15 | Methanol | |

| 308.15 | Methanol | |

| 318.15 | Methanol | |

| 298.15 | Ethanol | |

| 308.15 | Ethanol | |

| 318.15 | Ethanol | |

| 298.15 | Acetone | |

| 308.15 | Acetone | |

| 318.15 | Acetone | |

| 298.15 | Ethyl Acetate | |

| 308.15 | Ethyl Acetate | |

| 318.15 | Ethyl Acetate | |

| 298.15 | Dichloromethane | |

| 308.15 | Dichloromethane | |

| 318.15 | Dichloromethane | |

| 298.15 | Dimethyl Sulfoxide (DMSO) | |

| 308.15 | Dimethyl Sulfoxide (DMSO) | |

| 318.15 | Dimethyl Sulfoxide (DMSO) |

Experimental Protocol for Solubility Determination: The Gravimetric Method

The gravimetric method is a reliable and widely used technique for determining the solubility of a solid in a liquid. The following is a generalized protocol that can be adapted for determining the solubility of this compound in various organic solvents.

3.1. Materials and Apparatus

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or magnetic stirrer with a hot plate

-

Temperature probe

-

Isothermal jacketed glass vials or flasks

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed sample vials

-

Drying oven or vacuum oven

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known mass of the selected organic solvent in a sealed, isothermal vessel.

-

Place the vessel in a thermostatic shaker or on a magnetic stirrer with controlled heating.

-

Stir the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated. Periodically check for undissolved solid to confirm saturation.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known mass of the supernatant using a pre-heated syringe to prevent precipitation upon cooling.

-

Immediately filter the solution through a syringe filter into a pre-weighed sample vial. The filter should also be at the experimental temperature.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the sample vial containing the filtered saturated solution to determine the total mass of the solution.

-

Carefully evaporate the solvent from the vial using a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute. A vacuum oven can be used to facilitate evaporation at a lower temperature.

-

Once all the solvent has evaporated, cool the vial in a desiccator to room temperature and weigh it.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final constant mass of the vial minus the initial mass of the empty vial.

-

The mass of the solvent is the total mass of the solution minus the mass of the dissolved solute.

-

Calculate the solubility in terms of mole fraction, molarity, or grams per 100 g of solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the gravimetric method.

Caption: Experimental workflow for determining the solubility of this compound.

3-Amino-1-naphthoic Acid: A Technical Guide to Safety and Handling

Disclaimer: This document provides a comprehensive overview of the safety and handling procedures for 3-Amino-1-naphthoic acid (CAS No. 32018-86-3). Due to a lack of a publicly available, detailed Safety Data Sheet (SDS) specifically for this isomer, safety and toxicity data for the closely related isomer, 3-Amino-2-naphthoic acid (CAS No. 5959-52-4), has been included as the best available surrogate information. It is crucial for researchers, scientists, and drug development professionals to recognize that while these compounds are structurally similar, their toxicological and reactivity profiles may differ. All handling and safety procedures should be conducted with this in mind, and a thorough risk assessment should be performed before use.

Chemical and Physical Properties

This section outlines the known physical and chemical properties of this compound and its isomer, 3-Amino-2-naphthoic acid, for comparison.

| Property | This compound | 3-Amino-2-naphthoic acid |

| CAS Number | 32018-86-3 | 5959-52-4[1] |

| Molecular Formula | C₁₁H₉NO₂[2] | C₁₁H₉NO₂[1] |

| Molecular Weight | 187.19 g/mol [2] | 187.19 g/mol [1] |

| Melting Point | 179 °C | 212 °C (decomposes)[1] |

| Boiling Point | 456.1±28.0 °C (Predicted) | Not available |

| Density | 1.352±0.06 g/cm³ (Predicted) | Not available |

| Appearance | Solid[2] | Yellow to olive green powder, crystals, or chunks[1] |

| pKa | pK1: 2.61; pK2: 4.39 (25°C) | Not available |

| Storage Temperature | Room temperature, in a dark place under an inert atmosphere. | Store in a well-ventilated place. Keep container tightly closed.[1] |

Hazard Identification and Classification

The following hazard information is based on data for 3-Amino-2-naphthoic acid. It should be treated as indicative for this compound, but subject to verification.

GHS Classification:

-

Acute Toxicity, Oral: Category 4[1]

-

Skin Corrosion/Irritation: Category 2[1]

-

Serious Eye Damage/Eye Irritation: Category 2[1]

-

Specific target organ toxicity (single exposure), Respiratory system: Category 3[1]

Signal Word: Warning[1]

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Experimental Protocols: Safe Handling Procedures

Adherence to strict laboratory protocols is essential when handling this compound and its analogues.

3.1 Engineering Controls

-

Work should be conducted in a well-ventilated area.

-

Use a chemical fume hood for all procedures that may generate dust or aerosols.

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation location.[3]

3.2 Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3]

-

Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

3.3 Handling and Storage

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust.

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke when using this product.[1]

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]

-

Store away from incompatible materials such as strong acids and strong bases.[3]

First Aid Measures

These first aid measures are based on data for 3-Amino-2-naphthoic acid and should be applied in the event of exposure to this compound.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1][3] If not breathing, give artificial respiration.[3] |

| Skin Contact | IF ON SKIN: Wash with plenty of soap and water.[1] If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse.[1][3] |

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists: Get medical advice/attention.[1][3] |

| Ingestion | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1] Do NOT induce vomiting. |

Fire-Fighting and Accidental Release Measures

5.1 Fire-Fighting Measures

-

Suitable Extinguishing Media: Water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[1]

-

Specific Hazards: Keep product and empty container away from heat and sources of ignition.[1]

-

Hazardous Combustion Products: Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂).[1]

-

Protective Equipment: As in any fire, wear self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent) and full protective gear.[1]

5.2 Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[3]

-

Environmental Precautions: Should not be released into the environment.[4]

-

Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal.[3] Keep in suitable, closed containers for disposal.[3]

Toxicological Information

The toxicological properties of this compound have not been fully investigated. The following data is for 3-Amino-2-naphthoic acid.

| Toxicity Metric | Value |

| Acute Oral Toxicity | Category 4[1] |

| Skin Corrosion/Irritation | Category 2[1] |

| Serious Eye Damage/Irritation | Category 2[1] |

| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system)[1] |

Symptoms/effects, both acute and delayed: No information available for this compound. For 3-Amino-2-naphthoic acid, it may cause respiratory irritation, skin irritation, and serious eye irritation.[1]

Disposal Considerations

Waste from residues/unused products should be disposed of in accordance with local, regional, and national regulations.[1]

Visualizations

8.1 Hierarchy of Controls for Chemical Safety

The following diagram illustrates the hierarchy of controls, a systematic approach to minimizing exposure to hazardous chemicals like this compound. The most effective measures are at the top of the pyramid.

References

An In-depth Technical Guide to the Discovery and History of Aminonaphthoic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical development of aminonaphthoic acids. Stemming from the foundational discoveries in naphthalene chemistry in the 19th century, these compounds emerged as vital intermediates, particularly in the burgeoning synthetic dye industry. This document details the key scientific milestones, from the initial isolation of naphthalene to the elucidation of synthetic pathways for various aminonaphthoic acid isomers. It presents a chronological exploration of the synthetic methodologies, quantitative data on the physical properties of key isomers, and detailed experimental protocols from seminal publications. Furthermore, this guide illustrates the logical relationships in their synthesis and their central role in the development of azo dyes through structured diagrams.

Introduction: The Dawn of Naphthalene Chemistry